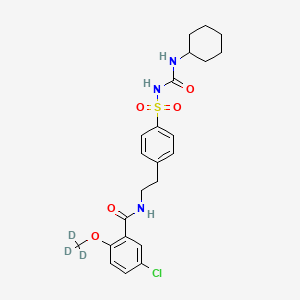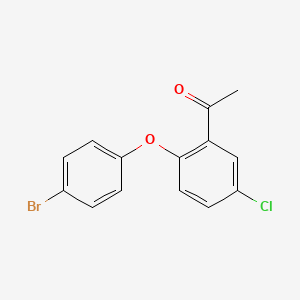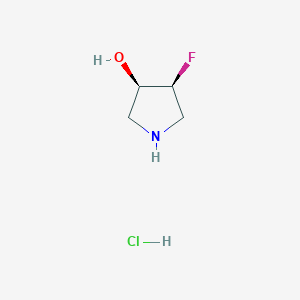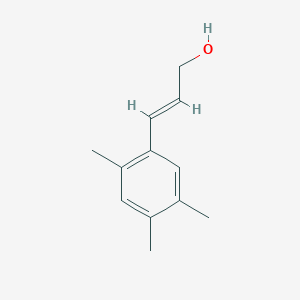
Glyburide-D3
説明
Glyburide-D3, also known as Glibenclamide-D3, is a deuterium-labeled version of Glyburide . Glyburide is an oral diabetes medicine that helps control blood sugar levels . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . Glyburide is not for treating type 1 diabetes .
Synthesis Analysis
Glyburide was successfully entrapped in synthesized silica nanoparticles . To identify the effect of independent variables (concentration of silica and concentration of glyburide) on encapsulation efficiency and drug release (dependent variables), a response surface methodology was employed .
Molecular Structure Analysis
The molecular formula of Glyburide-D3 is C23H25ClD3N3O5S . Its average mass is 497.022 Da and its monoisotopic mass is 496.162659 Da .
Chemical Reactions Analysis
Glyburide-D3 is a deuterated version of the popular diabetes medication, glyburide . It is a member of the sulfonylurea class of drugs, which work by stimulating the pancreas to produce more insulin, a hormone that regulates blood sugar levels in the body .
Physical And Chemical Properties Analysis
Glyburide-D3 is a solid substance . It is soluble in DMSO . The SMILES notation for Glyburide-D3 is ClC1=CC(C(NCCC2=CC=C(S(NC(NC3CCCCC3)=O)(=O)=O)C=C2)=O)=C(OC([2H])([2H])[2H])C=C1 .
科学的研究の応用
1. Enhancement of Dissolution
Glyburide, an oral hypoglycemic agent, has poor water solubility. Research by Betageri and Makarla (1995) focused on enhancing its solubility through solid dispersions and lyophilization techniques. They found that solid dispersions of Glyburide using polyethylene glycol (PEG) significantly increased its dissolution, indicating a promising approach to improve its bioavailability (Betageri & Makarla, 1995).
2. Pharmacokinetics and CYP2C9 Polymorphisms
The study of Glyburide's pharmacokinetics in relation to cytochrome P450 2C9 (CYP2C9) polymorphisms was conducted by Kirchheiner et al. (2002). They explored how these genetic variants influence Glyburide's metabolism and its effects on insulin and glucose concentrations, providing insights into personalized medication strategies for diabetic patients (Kirchheiner et al., 2002).
3. Glyburide in Stroke Management
Sheth et al. (2014) conducted a pilot study on the use of intravenous Glyburide in patients with severe stroke. Their research indicated that Glyburide could be effective in preventing edema and improving outcomes after focal ischemia, suggesting a potential new therapeutic application for this drug (Sheth et al., 2014).
4. Glyburide and Pregnancy
Nanovskaya et al. (2006) investigated the transplacental transfer of Glyburide and its interactions with human serum albumin (HSA). They found that Glyburide's transfer rate to the fetal circuit was significantly influenced by HSA concentration, which is crucial for understanding its safety and efficacy in treating gestational diabetes (Nanovskaya et al., 2006).
5. Glyburide Metabolism in Placenta
The metabolism of Glyburide by placental microsomes was explored by Ravindran et al. (2006). Their study provided insights into the formation of Glyburide metabolites in the placenta, which is essential for evaluating the safety of Glyburide use in pregnancy (Ravindran et al., 2006).
6. Cancer Risk with Glyburide Use
A study by Tuccori et al. (2015) assessed the association between Glyburide use and cancer risk in patients with type 2 diabetes. Their findings indicated a potential increased cancer risk with longer durations and higher cumulative doses of Glyburide, suggesting the need for cautious long-term use of the drug (Tuccori et al., 2015).
7. Characterization of Solid Dispersions
Another study by Betageri and Makarla (1996) characterized Glyburide-Polyethylene Glycol solid dispersions. They found that these dispersions had an amorphous nature and no chemical interaction between the drug and the polymer, important for drug formulation (Betageri & Makarla, 1996).
作用機序
将来の方向性
Glyburide-D3 is used for the research of diabetes and obesity . It inhibits P-glycoprotein and directly binds and blocks the SUR1 subunits of KATP . It also inhibits the cystic fibrosis transmembrane conductance regulator protein (CFTR) and interferes with mitochondrial bioenergetics by inducing changes on membrane ion permeability . Future research may focus on these areas to further understand the potential applications of Glyburide-D3 .
Relevant Papers
A systematic review conducted by the ADA found evidence suggesting that glyburide correlates with a significantly higher risk of hypoglycemic episodes than other insulin secretagogues sulfonylureas by 80% and 44%, respectively . Another study investigates the safety and efficacy of glibenclamide combined with rtPA in treating AIS patients . This study will provide valuable information about the safety and efficacy of oral glibenclamide for AIS patients treated with rtPA .
特性
IUPAC Name |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-(trideuteriomethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNLBTZKUZBEKO-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate](/img/structure/B1448774.png)
![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)
![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)
![tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate](/img/structure/B1448780.png)


![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)





